molecular formula C23H23N3O3S B10913085 10-(3,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

10-(3,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B10913085
M. Wt: 421.5 g/mol
InChI Key: OFRSGGHMZGCSGZ-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but let’s break it down. The key features are:

    Molecular Formula: CHNOS

    Molecular Weight: 423.5 g/mol

Now, let’s explore its synthesis, reactions, applications, and more!

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve intricate steps. Researchers have developed various methods, including cyclization reactions and functional group manipulations.

Industrial Production: Industrial-scale production typically involves optimizing known synthetic routes. due to the compound’s complexity, it might not be produced on a large scale. Researchers often focus on smaller quantities for research purposes.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes several reactions:

    Oxidation: Oxidative processes can modify the aromatic rings or the sulfur-containing group.

    Reduction: Reduction reactions may alter the double bonds or functional groups.

    Substitution: Substituting specific atoms or groups can lead to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) under suitable conditions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.

Major Products: The specific products depend on the reaction conditions and substituents. These could include ring-opened derivatives, reduced forms, or even cyclized compounds.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine:

    Anticancer Properties: Some related compounds exhibit anticancer activity by targeting specific cellular pathways.

    Neuroscience: Investigations into its effects on neuronal receptors and neurotransmitter systems.

Industry: While not widely used industrially, its derivatives might find applications in specialty chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular proteins, enzymes, or receptors. Further studies are needed to unravel its precise mode of action.

Comparison with Similar Compounds

Similar compounds include:

    10-(4-Hydroxy-3,5-dimethoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one: (CAS No.

    14-cyclohexyl-10-(3,4-dihydroxyphenyl)-8-oxa-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,6,9,11(15)-pentaene-5,12-dione: (CAS No.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

InChI

InChI=1S/C23H23N3O3S/c1-4-25-22(27)17-12-15-14-7-5-6-8-16(14)24-20(15)21(26(17)23(25)30)13-9-10-18(28-2)19(11-13)29-3/h5-11,17,21,24H,4,12H2,1-3H3

InChI Key

OFRSGGHMZGCSGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2CC3=C(C(N2C1=S)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C35

Origin of Product

United States

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